molecular formula C18H16N2 B3175743 3-[3-(3-aminophenyl)phenyl]aniline CAS No. 95919-21-4

3-[3-(3-aminophenyl)phenyl]aniline

Cat. No.: B3175743
CAS No.: 95919-21-4
M. Wt: 260.3 g/mol
InChI Key: WWNABCFITWBKEM-UHFFFAOYSA-N
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Description

3-[3-(3-Aminophenyl)phenyl]aniline is a triphenylamine derivative featuring three interconnected aromatic rings with amino (-NH₂) groups at the 3-positions of the terminal phenyl groups. This compound is structurally characterized by its linear arrangement of phenyl rings, forming a conjugated system that enhances electronic delocalization. It serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of BI-3231, a potent HSD17B13 inhibitor investigated for therapeutic applications . The compound’s synthesis involves coupling reactions between halogenated aniline derivatives and arylboronic acids or alkynes under palladium catalysis . Its molecular formula is C₁₈H₁₆N₂, with a molecular weight of 260.34 g/mol.

Properties

IUPAC Name

3-[3-(3-aminophenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNABCFITWBKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475981
Record name [1,1':3',1''-Terphenyl]-3,3''-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95919-21-4
Record name [1,1':3',1''-Terphenyl]-3,3''-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism of Action

The mechanism by which 3-[3-(3-aminophenyl)phenyl]aniline exerts its effects involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-[(3-Aminophenyl)disulfanyl]aniline (CAS: 40897-41-4)

  • Structure: Contains a disulfide (-S-S-) bridge between two 3-aminophenyl groups.
  • Key Features: The disulfide bond introduces redox sensitivity, enabling applications in dynamic covalent chemistry. However, this bond reduces thermal stability compared to the fully aromatic structure of this compound .
  • Molecular Weight : 256.37 g/mol (C₁₂H₁₂N₂S₂).

4-(3-Chlorophenyl)aniline (CAS: 5748-36-7)

  • Structure: A biphenyl system with a chlorine substituent on one phenyl ring and an amino group on the other.
  • Key Features: The electron-withdrawing chlorine enhances electrophilic substitution resistance but reduces solubility in polar solvents compared to the non-halogenated this compound .
  • Molecular Weight : 203.67 g/mol (C₁₂H₁₀ClN).

3-Phenoxyaniline (CAS: 3586-12-7)

  • Structure: A phenoxy (-O-) group replaces one phenyl ring in the parent compound.
  • Key Features: The ether linkage increases flexibility and electron-donating capacity, making it suitable for optoelectronic materials. However, the absence of a third phenyl ring diminishes conjugation relative to this compound .
  • Molecular Weight: 185.23 g/mol (C₁₂H₁₁NO).

3,4'-Diaminodiphenylmethane (CAS: 19430-83-2)

  • Structure: Features a methylene (-CH₂-) bridge linking two aminophenyl groups.
  • Key Features : The methylene spacer enhances conformational flexibility, useful in polymer crosslinking. However, the reduced aromaticity lowers thermal stability compared to the fully conjugated triphenylamine system .
  • Molecular Weight : 214.28 g/mol (C₁₃H₁₄N₂).

N-(3-Aminophenyl)acetamide (CAS: 102-28-3)

  • Structure : An acetylated derivative with an acetamide (-NHCOCH₃) group.
  • Key Features: The acetyl group improves solubility in organic solvents but diminishes reactivity in electrophilic aromatic substitution compared to the free amino groups in this compound .
  • Molecular Weight : 150.18 g/mol (C₈H₁₀N₂O).

Physicochemical and Application Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Thermal Stability Solubility Profile Primary Applications
This compound 260.34 Three amino groups, aromatic High Moderate in polar solvents Pharmaceuticals, OLEDs
3-[(3-Aminophenyl)disulfanyl]aniline 256.37 Disulfide bridge Moderate Low in non-polar solvents Dynamic polymers, redox sensors
4-(3-Chlorophenyl)aniline 203.67 Chlorine substituent High Low in water Agrochemical intermediates
3-Phenoxyaniline 185.23 Phenoxy group Moderate High in ethers Dyes, liquid crystals
3,4'-Diaminodiphenylmethane 214.28 Methylene bridge Moderate Soluble in DMSO Epoxy resins, adhesives
N-(3-Aminophenyl)acetamide 150.18 Acetamide group Low High in acetone Drug metabolites

Biological Activity

3-[3-(3-aminophenyl)phenyl]aniline, a compound characterized by its multiple aromatic amine functionalities, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C18H18N2, featuring a central aniline structure with additional amino and phenyl groups. This configuration allows for diverse interactions with biological macromolecules.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's multiple aromatic rings and amino groups facilitate strong interactions, potentially modulating the activity of these targets. The specific pathways influenced by this compound depend on the biological context and the nature of the target molecules.

Biological Evaluations

Recent studies have investigated the compound's effects on cell proliferation and apoptosis. For instance, it has been shown to exhibit antiproliferative activity against various cancer cell lines:

Cell Line IC50 (nM)
A549 (Lung cancer)90
MDA-MB-231 (Breast cancer)85
HeLa (Cervical cancer)78
HT-29 (Colon cancer)100

These results indicate that this compound may act as a potent inhibitor of tumor growth by interfering with cellular mechanisms essential for proliferation and survival.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to its structural features. Variations in substituents on the phenyl rings have been studied to optimize its biological activity. For example, modifications that introduce electron-withdrawing or electron-donating groups significantly affect the compound's potency against cancer cell lines.

Key Findings:

  • Electron-Withdrawing Groups : Compounds with halogen substitutions showed enhanced antiproliferative activity.
  • Electron-Donating Groups : Methyl or methoxy substitutions tended to decrease activity but improved selectivity towards specific cancer types.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited tubulin polymerization in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis. The mechanism involved mitochondrial pathway activation, underscoring the compound's potential as an anticancer agent.
  • Zebrafish Model : In vivo studies using zebrafish embryos showed that exposure to this compound resulted in reduced tumor growth rates, further validating its therapeutic potential in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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